molecular formula C10H17IN2O B2553433 1-sec-butyl-5-(ethoxymethyl)-4-iodo-1H-pyrazole CAS No. 1856080-03-9

1-sec-butyl-5-(ethoxymethyl)-4-iodo-1H-pyrazole

Cat. No.: B2553433
CAS No.: 1856080-03-9
M. Wt: 308.163
InChI Key: VQDQNXICKOWKHP-UHFFFAOYSA-N
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Description

1-sec-butyl-5-(ethoxymethyl)-4-iodo-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of a sec-butyl group, an ethoxymethyl group, and an iodine atom attached to the pyrazole ring. It has a molecular formula of C10H18N2O and a molecular weight of 182.26 .

Preparation Methods

The synthesis of 1-sec-butyl-5-(ethoxymethyl)-4-iodo-1H-pyrazole involves several steps, typically starting with the preparation of the pyrazole ring followed by the introduction of the substituents. Common synthetic routes include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Introduction of the sec-Butyl Group: This step often involves alkylation reactions using sec-butyl halides in the presence of a base.

    Addition of the Ethoxymethyl Group: This can be done through etherification reactions using ethoxymethyl halides.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-sec-butyl-5-(ethoxymethyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds

Scientific Research Applications

1-sec-butyl-5-(ethoxymethyl)-4-iodo-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-sec-butyl-5-(ethoxymethyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

1-sec-butyl-5-(ethoxymethyl)-4-iodo-1H-pyrazole can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-butan-2-yl-5-(ethoxymethyl)-4-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17IN2O/c1-4-8(3)13-10(7-14-5-2)9(11)6-12-13/h6,8H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDQNXICKOWKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C=N1)I)COCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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